PX-102 (trans-isomer)

Vue d'ensemble

Description

PX-102, also known as PX20606 or (-)-PX20606 trans isomer, is a Farnesoid X receptor (FXR) agonist . FXR is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism . PX-102 has been shown to induce high-density lipoprotein-mediated transhepatic cholesterol efflux in mice and monkeys and prevent atherosclerosis in cholesteryl ester transfer protein transgenic low-density lipoprotein receptor (-/-) mice .

Molecular Structure Analysis

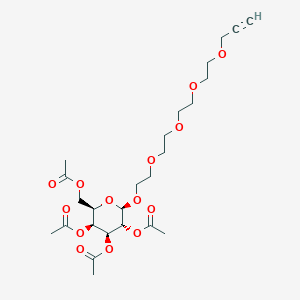

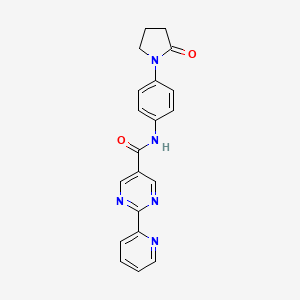

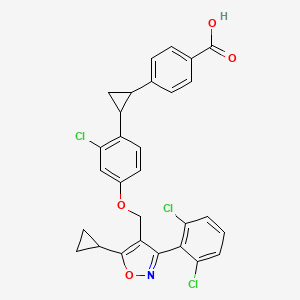

The molecular formula of PX-102 is C29H22Cl3NO4 . The exact mass is 553.06 g/mol and the molecular weight is 554.85 g/mol . The IUPAC name is 4-[2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid .

Physical And Chemical Properties Analysis

PX-102 is a solid substance with a light yellow to yellow color . It has a molecular weight of 554.85 g/mol and a formula of C29H22Cl3NO4 . The compound has a XLogP3-AA value of 7.6, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The topological polar surface area is 72.6 Ų .

Applications De Recherche Scientifique

Photochromic Molecular Gyroscope

Commins and Garcia‐Garibay (2014) explored the photochemical isomerization and rotational dynamics of a crystalline molecular gyroscope containing an azobenzene bridge, similar to PX-102 trans-isomer. They found that rotation in crystals of the trans-2 isomer is significantly faster than that of the cis-2 isomer, demonstrating potential applications in molecular motion and nanotechnology (Commins & Garcia‐Garibay, 2014).

Isomerization in Catalysis

Rao, Kang, and Antonelli (2008) studied the isomerization of 1-hexene over sulfated mesoporous Ta oxides, observing a high conversion to trans/cis-2-hexene isomers. Their research suggests the significance of trans-isomers in catalytic processes, potentially relevant to PX-102 applications (Rao, Kang, & Antonelli, 2008).

Anticancer Drug Research

McGowan, Parsons, and Sadler (2005) researched the chemistry of trans-platinum(II) diamine anticancer compounds. They found notable differences in hydrolysis and intracellular activation between cis and trans isomers, which is relevant to understanding the behavior of PX-102 trans-isomers in medical applications (McGowan, Parsons, & Sadler, 2005).

Solid-State Isomerization in Pharmaceuticals

Wang, Lin, Chen, and Chuang (2001) examined the solid-state trans-cis isomerization of captopril using thermal Fourier transform infrared microspectroscopy. This research highlights the importance of isomerization in pharmaceutical stability and may provide insights into the stability and behavior of PX-102 (Wang, Lin, Chen, & Chuang, 2001).

Structural and Dynamic Implications in Biochemistry

Asciutto, Madura, Pochapsky, Ouyang, and Pochapsky (2009) provided evidence for a cis-trans isomerization of a peptide bond in cytochrome P450(cam), which is important for understanding the structural reorganization in biochemical processes. This research can be applied to study the interactions and transformations of PX-102 in biological systems (Asciutto et al., 2009).

Mécanisme D'action

Target of Action

The primary target of Px-104 is the Farnesoid X Receptor (FXR) . FXR is a key regulator of bile acid (BA), glucose, and lipid homeostasis .

Mode of Action

Px-104 acts as an agonist for the FXR . This means it binds to the FXR, activating it, which in turn triggers a series of biochemical reactions .

Biochemical Pathways

Upon activation by Px-104, FXR plays crucial roles in regulating cholesterol homeostasis, lipid metabolism, glucose metabolism, and intestinal microorganism . These processes are critical for maintaining metabolic balance in the body .

Result of Action

The activation of FXR by Px-104 has been associated with improved insulin sensitivity and a decrease in liver enzymes .

Action Environment

The environment, particularly the presence of certain gut microbiota, can influence the action of Px-104. For instance, a reduced preponderance of Coriobacteriaceae correlated with a relative reduction of total fecal BAs . This suggests that the gut microbiota may play a role in modulating the effects of Px-104.

Orientations Futures

Propriétés

IUPAC Name |

4-[(1S,2S)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

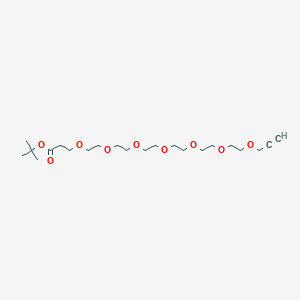

InChI |

InChI=1S/C29H22Cl3NO4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35/h1-5,8-12,16,20-21H,6-7,13-14H2,(H,34,35)/t20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUXXJUEBFDQHD-NHCUHLMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

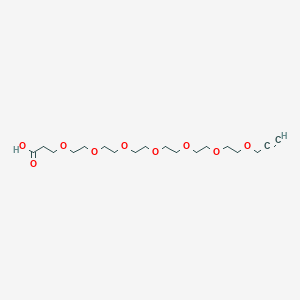

Canonical SMILES |

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC=C(C=C6)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

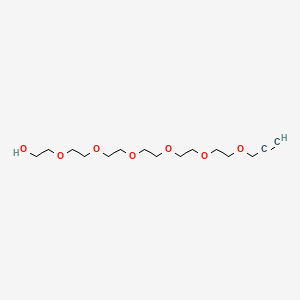

Isomeric SMILES |

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)[C@H]5C[C@@H]5C6=CC=C(C=C6)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

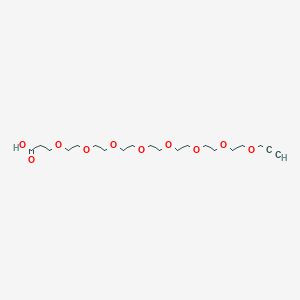

Molecular Formula |

C29H22Cl3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1268244-85-4, 1268244-88-7 | |

| Record name | PX-102 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268244854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PX-104 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268244887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PX-102 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15416 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PX-102 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378SU5NO8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PX-20606 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TU6SUZ3BY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Px-104?

A1: Px-104 functions as a non-steroidal agonist of the Farnesoid X Receptor (FXR) [, ]. FXR activation by Px-104 triggers downstream effects involved in lipid, glucose, energy, and immune regulation []. This activation influences the expression of genes involved in bile acid synthesis, transport, and signaling, ultimately aiming to ameliorate liver steatosis and fibrosis associated with NAFLD/NASH [, ].

Q2: What is the structural basis for Px-104's activity as an FXR agonist?

A2: Px-104 belongs to a class of synthetic FXR agonists characterized by a "hammerhead" conformation within the FXR ligand binding pocket []. While the exact structural details haven't been explicitly disclosed in the provided abstracts, research suggests that modifications to the core structure of early FXR agonists like GW4064 led to the development of Px-104 with potentially improved pharmacokinetic and pharmacodynamic properties [].

Q3: What is the current status of Px-104 in clinical development for NAFLD/NASH?

A3: Px-104 has progressed to Phase IIa clinical trials for evaluating its safety and efficacy in patients diagnosed with NAFLD [, ]. These trials aim to assess the compound's potential to improve clinical outcomes in this patient population.

Q4: Are there any known challenges or limitations associated with FXR agonists like Px-104?

A4: While promising, FXR agonists like Px-104 face challenges related to dose-dependent side effects such as pruritus, increased plasma cholesterol and low-density lipoprotein cholesterol (LDLc) levels, and reduced high-density lipoprotein cholesterol (HDLc) []. Addressing these side effects is crucial for the successful development of FXR agonists as standalone or combination therapies for NAFLD/NASH.

Q5: What are the future directions for research on Px-104 and other FXR agonists for NAFLD/NASH?

A5: Future research on Px-104 should focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.